9-Chloro-7-ethoxyacridin-3-amine
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Overview
Description
9-Chloro-7-ethoxyacridin-3-amine: is a chemical compound belonging to the acridine family, which is known for its diverse biological and industrial applications. Acridine derivatives are characterized by their tricyclic structure, which includes a nitrogen atom. These compounds have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-7-ethoxyacridin-3-amine typically involves the reaction of 9-chloroacridine with ethoxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-7-ethoxyacridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9-position can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and bases like potassium carbonate (K₂CO₃).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted acridine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different biological activities.
Scientific Research Applications
Biology and Medicine: The compound and its derivatives have shown promise in biological and medical research. They are investigated for their potential as anticancer agents due to their ability to intercalate DNA and inhibit topoisomerase enzymes . Additionally, they exhibit antimicrobial and antiviral activities, making them candidates for the development of new therapeutic agents .
Industry: In the industrial sector, acridine derivatives, including 9-Chloro-7-ethoxyacridin-3-amine, are used as dyes, fluorescent materials, and in laser technologies due to their unique photophysical properties .
Mechanism of Action
The mechanism of action of 9-Chloro-7-ethoxyacridin-3-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . The compound’s interaction with DNA and its subsequent effects on cellular processes make it a potent anticancer agent .
Comparison with Similar Compounds
Acridine: A parent compound with similar structural features but without the chlorine and ethoxy substituents.
9-Aminoacridine: Similar to 9-Chloro-7-ethoxyacridin-3-amine but with an amino group at the 9-position instead of chlorine.
Acriflavine: A derivative with additional amino groups, known for its antiseptic properties.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom and the ethoxy group enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
9-chloro-7-ethoxyacridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-2-19-10-4-6-13-12(8-10)15(16)11-5-3-9(17)7-14(11)18-13/h3-8H,2,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCINJSAPJDDQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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